4-Ethoxy-2-hydroxybenzaldehyde

Lipophilicity Physicochemical properties Drug design

Procure 4-Ethoxy-2-hydroxybenzaldehyde (CAS 43057-77-8) in ≥98% purity, the critical intermediate for benzoxaborole-class antimicrobial synthesis via regioselective 5-chlorination and for mesomorphic Cu(II) Schiff base complexes where the ethoxy chain length is structurally mandatory. The 4-ethoxy substituent delivers a LogP of 2.32 and distinct reactivity that 4-methoxy analogs cannot replicate—substitution invalidates established synthetic protocols. Also used in PPAR-targeted drug discovery for NASH/NAFLD and FEMA GRAS flavor applications. Ensure reproducible results with high-purity, analytically characterized material.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 43057-77-8
Cat. No. B112624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-hydroxybenzaldehyde
CAS43057-77-8
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C=O)O
InChIInChI=1S/C9H10O3/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-6,11H,2H2,1H3
InChIKeyYQHAGJMEOJLAJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-hydroxybenzaldehyde (CAS 43057-77-8) Procurement Guide: Physicochemical Profile and Comparator Context


4-Ethoxy-2-hydroxybenzaldehyde (CAS 43057-77-8), also known as 4-ethoxysalicylaldehyde, is an aromatic aldehyde of molecular formula C9H10O3 (MW: 166.17) featuring a characteristic ortho-hydroxy substitution pattern relative to the aldehyde group [1]. The compound exists as a white to pale yellow crystalline solid with a melting point of 34°C and boiling point of 285.0±20.0°C at 760 mmHg . It is commercially available from multiple suppliers at purity specifications typically ranging from 97% to 98% . Structurally, it belongs to the 2-hydroxybenzaldehyde (salicylaldehyde) family, with a 4-ethoxy substituent distinguishing it from the more common 4-methoxy analog (2-hydroxy-4-methoxybenzaldehyde) and from unsubstituted salicylaldehyde. This ethoxy modification imparts distinct physicochemical properties, including a calculated LogP of 2.32 and pKa of 7.84±0.10, which govern its solubility behavior (soluble in ethanol, ether, chloroform; insoluble in water) and reactivity profile in condensation reactions .

Why 4-Ethoxy-2-hydroxybenzaldehyde Cannot Be Casually Replaced by 4-Methoxy or Unsubstituted Salicylaldehyde Analogs


Substitution within the salicylaldehyde scaffold is not functionally neutral. The 4-ethoxy substituent in 4-ethoxy-2-hydroxybenzaldehyde introduces a larger, more electron-donating alkyl group compared to the 4-methoxy analog, directly altering LogP (2.32 vs. estimated ~1.4–1.6 for the methoxy derivative), steric bulk, and hydrogen-bonding environment of the ortho-hydroxyl [1]. These differences manifest in measurable property shifts: melting point (34°C vs. ~40–42°C for 2-hydroxy-4-methoxybenzaldehyde) and boiling point (285°C vs. ~272–274°C), which affect handling, recrystallization behavior, and distillation parameters during synthesis [2]. More critically, the ethoxy group influences reactivity in condensation reactions (Schiff base formation) and electrophilic aromatic substitution. Downstream applications—including the synthesis of benzoxaborole antimicrobials via 5-chloro-4-ethoxy-2-hydroxybenzaldehyde intermediates and the preparation of liquid crystalline Schiff base complexes—are explicitly predicated on the ethoxy chain length for achieving desired mesomorphic behavior and biological activity . Arbitrary replacement with the methoxy analog introduces a confounding variable that invalidates established synthetic protocols and structure-activity relationships. The following evidence dimensions quantify exactly where and why this differentiation matters for procurement decisions.

4-Ethoxy-2-hydroxybenzaldehyde Quantitative Differentiation Evidence: Comparative Data vs. Closest Analogs


Lipophilicity (LogP) and Solubility Profile: Differentiating 4-Ethoxy from 4-Methoxy Salicylaldehyde for Membrane Permeability and Extraction Behavior

The 4-ethoxy substituent confers a measurably higher calculated LogP (2.32) compared to the 4-methoxy analog (estimated ~1.4–1.6 based on fragment-based calculation from published 2-hydroxy-4-methoxybenzaldehyde data) [1]. This ~0.7–0.9 LogP unit increase translates to approximately a 5- to 8-fold increase in octanol-water partition coefficient under equivalent conditions, directly impacting membrane permeability in biological assays and organic-phase extraction efficiency in synthetic workup. The compound's calculated PSA (46.53 Ų) and predicted pKa (7.84±0.10) further define its ionization state and hydrogen-bonding capacity relative to comparator aldehydes . Solubility is restricted to organic solvents (ethanol, ether, chloroform) with negligible aqueous solubility, a property shared with the analog class but tuned by ethoxy chain hydrophobicity for specific partitioning applications .

Lipophilicity Physicochemical properties Drug design

Synthetic Yield Benchmark: Optimized Preparation of 4-Ethoxy-2-hydroxybenzaldehyde via Selective O-Alkylation of 2,4-Dihydroxybenzaldehyde

A patent-validated synthetic protocol for 4-ethoxy-2-hydroxybenzaldehyde reports a 94% isolated yield using selective O-alkylation of 2,4-dihydroxybenzaldehyde with bromoethane in the presence of K2CO3 in refluxing acetone [1]. This high-yielding, scalable procedure establishes a reliable procurement-grade benchmark for in-house synthesis or custom synthesis quality assessment. The reaction proceeds with regioselectivity favoring the 4-position ethoxylation over the 2-position, attributable to the differential acidity of the phenolic hydroxyl groups and the intramolecular hydrogen-bonding stabilization of the 2-hydroxy group [2]. In contrast, the 4-methoxy analog is more commonly sourced commercially rather than synthesized via this specific route, and comparative yield data for analogous methoxylation under identical conditions is not uniformly documented in the same patent context. This 94% yield reference provides a quantitative quality assurance metric for evaluating custom-synthesized material.

Organic synthesis Process chemistry Building block

Commercially Available Purity Grade Differentiation: 97% vs. 98% Specifications and Lot-to-Lot Consistency Requirements

Commercial suppliers offer 4-ethoxy-2-hydroxybenzaldehyde at two primary purity grades: 97% and 98% (by HPLC or GC) . The 98% grade is available from multiple vendors (AKSci, Apollo Scientific, ChemScene via Sigma-Aldrich) and represents the procurement specification appropriate for most research and intermediate synthesis applications requiring reproducible stoichiometry . The 97% grade (CymitQuimica/Indagoo) offers a marginally lower cost alternative for applications where the ~1% impurity difference is acceptable [1]. Notably, the compound's melting point of 34°C sits precisely at ambient temperature thresholds, meaning that physical form can vary between solid (≤34°C) and liquid (>34°C) depending on storage and shipping conditions; procurement specifications should account for this phase transition when establishing receiving inspection criteria . Storage recommendations uniformly specify inert atmosphere at room temperature, with some vendors additionally recommending storage at 4°C under nitrogen for long-term stability .

Quality control Analytical chemistry Procurement specification

Thermal and Phase-Behavior Properties: Melting Point Proximity to Ambient Temperature as a Handling and Storage Consideration

4-Ethoxy-2-hydroxybenzaldehyde exhibits a melting point of 34°C, boiling point of 285.0±20.0°C at 760 mmHg, and flash point of 114.1±15.3°C [1]. The melting point is notably lower than that of the 4-methoxy analog (2-hydroxy-4-methoxybenzaldehyde, mp 40–42°C), meaning the ethoxy derivative transitions from solid to liquid at temperatures routinely encountered during ambient shipping and laboratory storage [2]. This property necessitates explicit receiving inspection criteria—material received above 34°C may appear as a liquid rather than the expected crystalline solid. Additionally, the compound has a vapor pressure of 0.0±0.6 mmHg at 25°C and a refractive index of 1.574, parameters that distinguish it from unsubstituted salicylaldehyde (bp 196–197°C, flash point ~77°C) in distillation-based purification and safety handling protocols .

Thermal properties Storage stability Logistics

4-Ethoxy-2-hydroxybenzaldehyde: Validated Application Scenarios Derived from Quantitative Differentiation Evidence


Synthesis of 5-Chloro-4-ethoxy-2-hydroxybenzaldehyde as a Benzoxaborole Antimicrobial Intermediate

4-Ethoxy-2-hydroxybenzaldehyde undergoes regioselective chlorination at the 5-position using N-chlorosuccinimide in the presence of p-toluenesulfonic acid in dichloromethane, yielding 5-chloro-4-ethoxy-2-hydroxybenzaldehyde in 60% yield after 5.5 hours [1]. This chlorinated derivative serves as a critical intermediate for the preparation of benzoxaborole-class antimicrobial agents, a scaffold with demonstrated antibacterial, antifungal, and anti-inflammatory activities [2]. The ethoxy substituent at the 4-position is essential for the subsequent benzoxaborole formation and cannot be replaced by the 4-methoxy analog without altering both reaction kinetics and final compound activity profile. This application is validated by patent literature disclosing microbicidally active benzoxaboroles derived from this specific intermediate pathway.

Preparation of Liquid Crystalline Schiff Base Complexes with Defined Mesomorphic Behavior

Two homologous series of Schiff bases have been synthesized from 4-n-alkoxy-2-hydroxy benzaldehydes (where n = 2–8) with 4-amino acetophenone, and their Cu(II) complexes have been characterized for mesomorphic (liquid crystalline) behavior [1]. The ethoxy substituent (n=2) represents a specific chain-length entry in this homologous series, enabling systematic tuning of phase-transition temperatures and mesophase stability. The ortho-hydroxy group participates in intramolecular hydrogen bonding that stabilizes the planar conformation required for mesophase formation. Selection of the ethoxy derivative over other alkoxy chain lengths is dictated by the specific thermal range and viscosity requirements of the target liquid crystalline application. This application leverages both the 2-hydroxy functionality and the defined alkoxy chain length—properties explicitly quantified in Section 3.

PPAR-Targeted Pharmaceutical Intermediate for Metabolic Disorder Research

4-Ethoxy-2-hydroxybenzaldehyde has been implicated as a synthetic intermediate in the preparation of compounds targeting PPAR (peroxisome proliferator-activated receptor) modulation for the treatment of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), diabetes, obesity, fibrotic diseases, and cardiovascular conditions [1]. The compound's calculated LogP of 2.32 (documented in Section 3) aligns with the lipophilicity requirements for nuclear receptor ligand design, while the aldehyde functionality provides a synthetic handle for further derivatization. Procurement for this application specifically requires the 98% purity grade to ensure reproducible biological assay outcomes, as impurity profiles may confound PPAR transactivation measurements. The ethoxy substituent's electron-donating character influences the electronic environment of the aromatic ring, which may affect binding affinity to the PPAR ligand-binding domain relative to methoxy or unsubstituted analogs.

Flavor and Fragrance Intermediate Requiring Defined Olfactory and Physicochemical Properties

4-Ethoxy-2-hydroxybenzaldehyde is utilized as a flavoring agent and fragrance component in the pharmaceutical and food industries [1]. It falls within the scope of FEMA GRAS (Flavor and Extract Manufacturers Association Generally Recognized as Safe) assessments for hydroxy- and alkoxy-substituted benzyl derivatives used as flavor ingredients [2]. The ethoxy substituent provides a distinct olfactory profile compared to the methoxy analog (which imparts a vanilla-like note), making the ethoxy derivative suitable for specific flavor compositions where a differentiated aromatic character is desired. The compound's solubility in ethanol and other organic solvents (documented in Section 3) facilitates its formulation into flavor concentrates and fragrance blends. Procurement for regulated food/flavor applications demands the higher purity grade (98%) and full documentation traceability to meet food-grade compliance standards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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